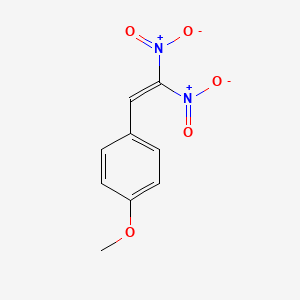
1-(2,2-Dinitroethenyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dinitroethenyl)-4-methoxybenzene: is an organic compound characterized by the presence of a benzene ring substituted with a methoxy group and a dinitroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dinitroethenyl)-4-methoxybenzene typically involves the nitration of 4-methoxybenzene followed by the introduction of the dinitroethenyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the dinitroethenyl group can be achieved through a reaction with dinitroethylene derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the highly reactive nature of the intermediates and the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dinitroethenyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dinitroethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dinitroethenyl)-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and explosives due to its reactive nature
Wirkmechanismus
The mechanism of action of 1-(2,2-Dinitroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The dinitroethenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s reactivity and solubility. The pathways involved may include radical formation, nucleophilic attack, and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-1-hydrazino-2,2-dinitroethylene:
1-(1-Amino-2,2-dinitroethenyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol:
Uniqueness
1-(2,2-Dinitroethenyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a dinitroethenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
109520-77-6 |
|---|---|
Molekularformel |
C9H8N2O5 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
1-(2,2-dinitroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8N2O5/c1-16-8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-6H,1H3 |
InChI-Schlüssel |
KAWARHXOXHWRMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


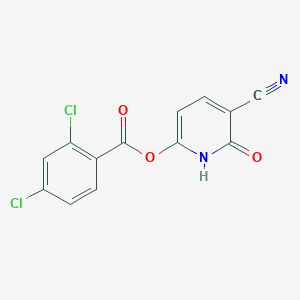
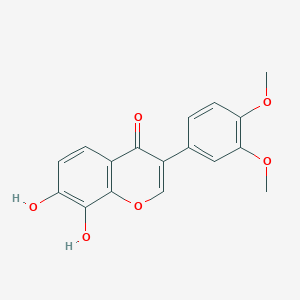
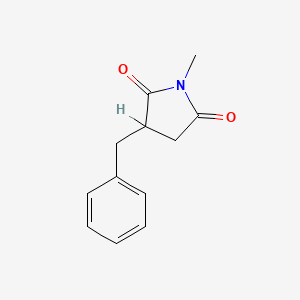
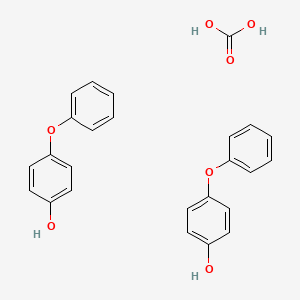
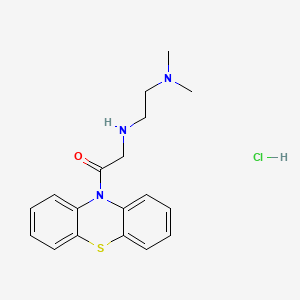
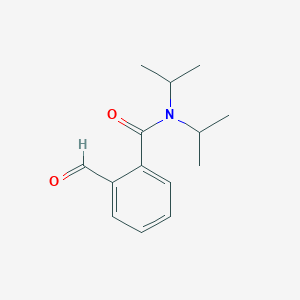
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)


![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)


![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)

